
Quinoline-4-carboxylic acid
Vue d'ensemble
Description
Quinoline-4-carboxylic acid, also known as 4-Quinolinecarboxylic acid, is a quinolinemonocarboxylic acid . It has the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is used in the pharmaceutical industry and has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases .
Synthesis Analysis
This compound derivatives have been synthesized using various methods. One of the methods involves the multicomponent one-pot in situ Doebner reaction . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models based on the h-PLAP structure .Chemical Reactions Analysis
This compound has been used in the coupling reaction with diamine linker . It has also been used in the Doebner hydrogen-transfer reaction for the synthesis of substituted quinolines .Physical And Chemical Properties Analysis
This compound is a gray powder with a melting point of 202-204°C . It has a SMILES string of OC(=O)c1ccnc2ccccc12 .Applications De Recherche Scientifique
1. Inhibitors of Protein Kinase CK2
Quinoline-4-carboxylic acid derivatives, such as 3-carboxy-4(1H)-quinolones, have been evaluated as inhibitors of human protein kinase CK2. This protein kinase is involved in the development of certain cancers, viral infections, and inflammatory diseases. The most active compounds in this class exhibited significant inhibition of CK2, suggesting their potential therapeutic significance (Golub et al., 2006).
2. Cytotoxic Activity and Apoptotic DNA Fragmentation
Amino- and fluoro-substituted this compound derivatives have been studied for their cytotoxic activity against various carcinoma cell lines. Some of these compounds showed significant anticancer activity and were found to induce apoptotic DNA fragmentation in cell lines, suggesting their potential as anticancer agents (Bhatt et al., 2015).
3. Synthesis and Biological Activity of Derivatives
Derivatives of this compound, such as esters and amides, have been synthesized and tested for anti-inflammatory and analgesic activities. These studies contribute to the understanding of the biological activities of quinoline derivatives and their potential therapeutic applications (Boyarshinov et al., 2017).
4. Photophysical Properties Study
This compound derivatives have been explored for their photophysical properties. Studies on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores synthesized from this compound derivatives reveal their potential in photophysical applications (Padalkar & Sekar, 2014).
5. Angiotensin II Receptor Antagonists
Quinoline-4-carboxylic acids have been synthesized as potent antagonists of the angiotensin II receptor, showing high receptor binding affinities and functional antagonism. These compounds also effectively blocked the hypertensive effects of angiotensin II in vivo, indicating their potential in cardiovascular research (Lloyd et al., 1994).
6. Agrochemical Research
2,4-Bis(fluoroalkyl)quinoline-3-carboxylates have been synthesized for the development of potential agrochemical ingredients. These compounds serve as intermediates for post-functionalization reactions, contributing to agrochemical research (Aribi et al., 2018).
7. Antioxidant Activity
Alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have shown pronounced antiradical and antioxidant effects. These derivatives can act as preventive antioxidants, radio, and cytoprotectors, indicating their potential in oxidative stress-related research (Brazhko et al., 2015).
Mécanisme D'action
Target of Action
Quinoline-4-carboxylic acid has been identified as a potent inhibitor of various types of alkaline phosphatases . These include human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . Alkaline phosphatases play crucial roles in a variety of biological processes, including bone mineralization and the regulation of phosphate and calcium homeostasis.
Mode of Action
It’s known that the compound interacts with these enzymes, inhibiting their activity . This inhibition could be due to the compound binding to the active site of the enzymes, preventing them from catalyzing their respective reactions.
Result of Action
The inhibition of alkaline phosphatases by this compound can have various molecular and cellular effects. For instance, it has been shown to exhibit anti-tumor activity against L1210 leukemia and B16 melanoma . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Safety and Hazards
Orientations Futures
Quinoline-4-carboxylic acid has potential applications in the fields of medicinal and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Future research may focus on the development of small molecules, which could be a rich source of biological potential .
Propriétés
IUPAC Name |
quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMSRUREDGBWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197567 | |
| Record name | Quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored to light brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-Quinolinecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
486-74-8 | |
| Record name | 4-Quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-4-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOLINE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V42SQ9E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of quinoline-4-carboxylic acid?
A1: The molecular formula of this compound is C10H7NO2, and its molecular weight is 173.17 g/mol. []
Q2: What spectroscopic data is available for this compound and its derivatives?
A2: Researchers commonly use various spectroscopic techniques to characterize these compounds, including:
- IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic stretching frequencies of carboxylic acid groups and aromatic C-H bonds. [, , , , , , , ]
- NMR Spectroscopy (1H NMR and 13C NMR): Offers detailed insights into the compound's structure by analyzing the chemical shifts and coupling patterns of hydrogen and carbon atoms. This data helps determine the positions of substituents on the quinoline ring and other structural features. [, , , , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification. [, , , , , , , ]
Q3: What are the common synthetic routes for this compound derivatives?
A3: Two main synthetic approaches are widely employed:
- Pfitzinger Reaction: Involves the condensation of isatin derivatives with various α-methyl ketones under basic conditions to yield quinoline-4-carboxylic acids. This method allows for the introduction of diverse substituents at different positions on the quinoline ring. [, , , , , , , , , ]
- Doebner Reaction: A three-component coupling reaction involving an aryl aldehyde, aniline, and pyruvic acid, leading to the formation of this compound derivatives. [, , , , ]
Q4: How does the solubility of this compound derivatives vary?
A4: Solubility is influenced by the nature and position of substituents on the quinoline ring. Some derivatives exhibit limited solubility in water, necessitating the use of organic solvents for synthesis and biological assays. [, ]
Q5: Can this compound derivatives act as ligands in metal complex formation?
A5: Yes, these compounds can function as ligands due to the presence of nitrogen atoms in the quinoline ring and carboxylate oxygen, which can coordinate with metal ions. This property allows the formation of various metal complexes with potential applications in different fields. []
Q6: What are the main biological activities reported for this compound derivatives?
A6: Research has demonstrated a wide range of biological activities for these compounds, including:
- Antimicrobial Activity: Several studies highlight the effectiveness of these derivatives against various bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria. [, , , , , , , ]
- Antimalarial Activity: Certain this compound derivatives have shown promising activity against the malaria parasite. []
- Anticancer Activity: Research suggests that some derivatives possess antiproliferative activity against various cancer cell lines, including leukemia, breast cancer, and colon cancer. [, , ]
- Antileishmanial Activity: Some compounds have demonstrated activity against Leishmania parasites, the causative agents of leishmaniasis. [, ]
- Alkaline Phosphatase Inhibition: Studies have identified potent inhibitors of alkaline phosphatases, enzymes involved in various physiological processes. []
Q7: How do structural modifications of this compound influence its biological activity?
A7: Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the quinoline ring affect the compound's biological activity.
- Substituents at position 2: Modifications at this position, such as the introduction of aryl or heteroaryl groups, have shown a significant impact on biological activity. [, , , ]
- Substituents at position 6: Introduction of various groups at this position, including halogens and alkyl groups, can modulate the compound's activity. [, , , ]
- Functional group modifications: Converting the carboxylic acid group to esters or amides can affect the compound's pharmacological properties, including its potency and pharmacokinetic profile. [, ]
Q8: What are the potential targets of this compound derivatives in biological systems?
A8: While the exact mechanisms of action for all derivatives are not fully understood, research suggests potential targets:
- DNA Gyrase: This bacterial enzyme is essential for DNA replication and is a target for some antibacterial quinoline derivatives. [, ]
- Plasmodium LDH: Lactate dehydrogenase (LDH) is an enzyme crucial for the malaria parasite's energy metabolism and is a potential target for antimalarial compounds. []
- EGFR Kinase: Epidermal growth factor receptor (EGFR) is a tyrosine kinase involved in cell growth and proliferation and is a target for some anticancer agents. []
- P-selectin: This cell adhesion molecule plays a role in inflammation and thrombosis, and its inhibition by quinoline derivatives has shown therapeutic potential in related conditions. []
Q9: How is computational chemistry employed in the study of this compound derivatives?
A9: Computational techniques play a vital role in various aspects of drug discovery and development:
- Molecular Docking: This method predicts the binding affinity and interactions of a compound with its target protein, aiding in the identification of potential inhibitors and understanding their mechanism of action. [, , , ]
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of a compound with its biological activity, enabling the prediction of the activity of novel derivatives and guiding the design of more potent and selective compounds. []
- ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, aiding in the selection of drug candidates with favorable pharmacokinetic profiles and safety profiles. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



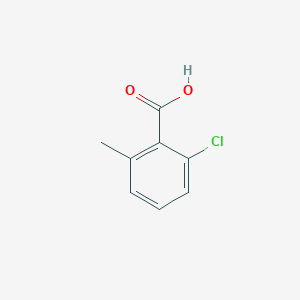
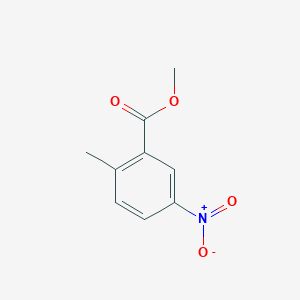
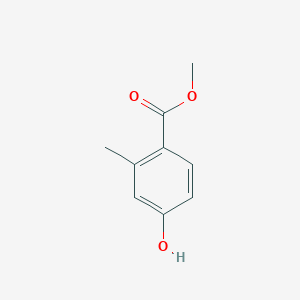
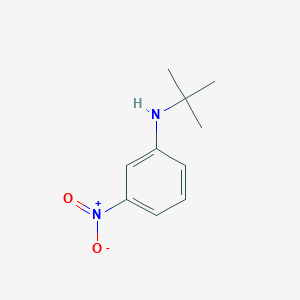

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)
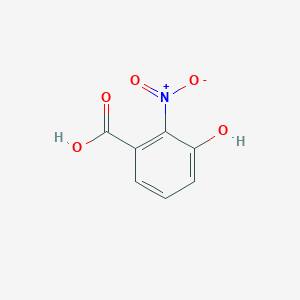
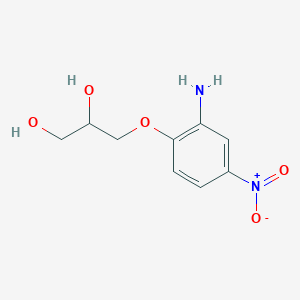
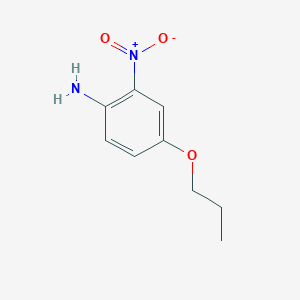
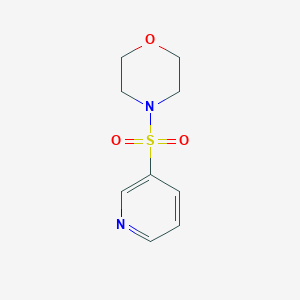
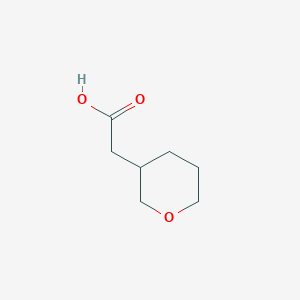

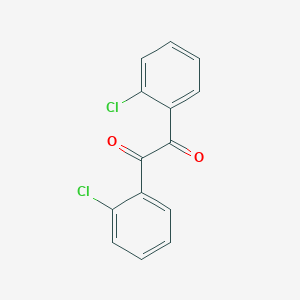
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)